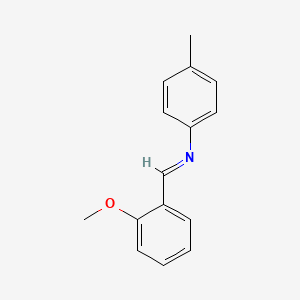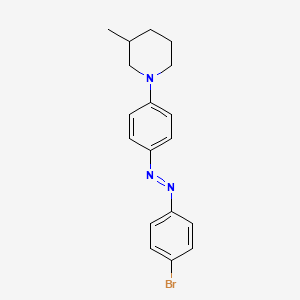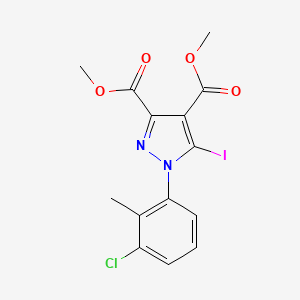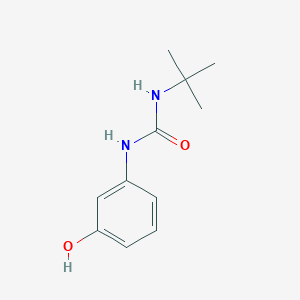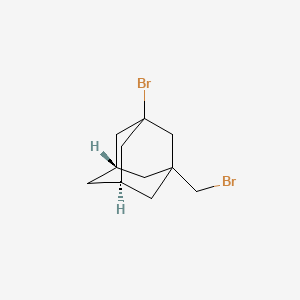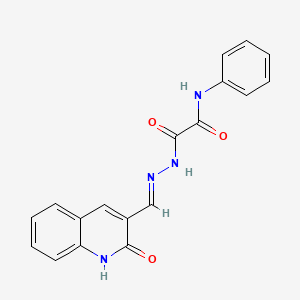
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents (such as acetonitrile), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinazolinone derivatives, hydrazine derivatives, and substituted quinoline compounds. These products are often characterized using spectroscopic and chromatographic techniques to confirm their structures and purities .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A widely used acetylcholinesterase inhibitor with a better safety profile compared to tacrine.
Galantamine: Another acetylcholinesterase inhibitor used in the management of Alzheimer’s disease.
Uniqueness
2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide stands out due to its unique chemical structure, which combines the quinoline and hydrazine moieties. This structural uniqueness contributes to its potent inhibitory effects on acetylcholinesterase and its potential as a therapeutic agent with a favorable safety profile compared to older compounds like tacrine .
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C18H14N4O3/c23-16-13(10-12-6-4-5-9-15(12)21-16)11-19-22-18(25)17(24)20-14-7-2-1-3-8-14/h1-11H,(H,20,24)(H,21,23)(H,22,25)/b19-11+ |
InChI Key |
OBVKQCJRLGOBKW-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





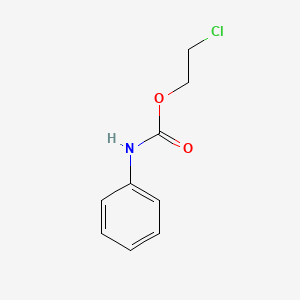
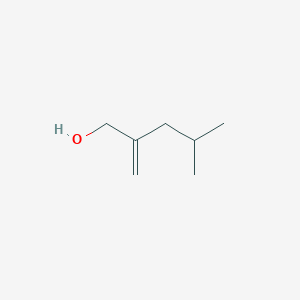

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
